2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H15NO5S. It is a derivative of oxazolidinone and is characterized by the presence of an oxo group at the 2-position of the oxazolidine ring, an ethyl group at the 3-position, and a 4-methylbenzenesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of oxazolidinone derivatives with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions. The reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of their functions. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl benzenesulfonate
- 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-chlorobenzenesulfonate
- 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-nitrobenzenesulfonate
Uniqueness
2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which can influence its reactivity and solubility. This compound’s specific structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-10-2-4-11(5-3-10)19(15,16)18-9-7-13-6-8-17-12(13)14/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVHXYDAYZDUML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578064 | |
Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159974-55-7 | |
Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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